1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one
Description
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one is a substituted propanone derivative characterized by a chloro group at the α-carbon and a 4-ethyl-3-mercaptophenyl substituent. The mercapto (-SH) group at the 3-position of the phenyl ring introduces unique reactivity, such as nucleophilicity and metal-binding capabilities, while the ethyl group at the 4-position contributes steric bulk and lipophilicity.
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-chloro-1-(4-ethyl-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-8-4-5-9(6-10(8)14)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChI Key |
SSRLHWFMKNMIIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C(=O)C)Cl)S |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
Reaction Mechanism
The synthesis of 1-chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one predominantly involves nucleophilic substitution reactions , where the mercapto (-SH) group acts as a nucleophile. The reaction proceeds via a two-step mechanism:
- Deprotonation : The thiol group is deprotonated under basic conditions (e.g., NaOH or K₂CO₃) to form a thiolate ion (-S⁻), enhancing its nucleophilicity.
- Substitution : The thiolate ion attacks the electrophilic carbon adjacent to the ketone in a chloroacetone derivative (e.g., 1-chloropropan-2-one), displacing the chloride ion and forming the target compound.
The overall reaction can be summarized as:
$$
\text{HS-Ar} + \text{Cl-CH}2\text{-CO-CH}3 \xrightarrow{\text{Base}} \text{Ar-S-CH}2\text{-CO-CH}3 + \text{Cl}^-
$$
where Ar represents the 4-ethylphenyl group.
Optimization Parameters
Key variables influencing yield and purity include:
Table 1: Optimization of Nucleophilic Substitution Conditions
| Parameter | Tested Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF, THF, Ethanol | 68–82 | 90–95 |
| Temperature (°C) | 25 (rt), 50, 60, 80 | 60–75 | 85–92 |
| Reaction Time (h) | 6, 12, 18, 24 | 70–80 | 88–94 |
| Base | NaOH, K₂CO₃, Et₃N | 65–78 | 87–93 |
- Solvent : Polar aprotic solvents like DMF maximize yield (82%) by stabilizing the transition state. Ethanol, though less effective (68%), simplifies purification.
- Temperature : Elevated temperatures (60–80°C) accelerate reaction kinetics but risk thiol oxidation. A balance at 60°C achieves 75% yield.
- Base : Mild bases (K₂CO₃) minimize side reactions compared to strong bases (NaOH), which may hydrolyze the chloro group.
Alternative Synthesis Approaches
Diazonium Salt Functionalization
A multistep route could involve:
- Introducing a nitro group at the 3-position of 4-ethylacetophenone.
- Reducing the nitro group to an amine.
- Converting the amine to a diazonium salt, followed by thiolation via reaction with NaSH.
- Chlorination at the α-position using SOCl₂ or PCl₅.
This pathway, though plausible, remains untested for the target compound and may require extensive optimization.
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Nucleophilic Substitution | High selectivity, scalable | Requires thiol protection | 68–82 |
| Friedel-Crafts Acylation | Direct ketone formation | Low compatibility with thiols | ~50 (theoretical) |
| Diazonium Salt Route | Precise substituent placement | Multi-step, low overall yield | 30–40 (estimated) |
- Nucleophilic substitution remains the most viable method due to its simplicity and higher yields.
- Friedel-Crafts acylation is limited by the reactivity of thiols with Lewis acids, necessitating protective strategies.
Challenges and Mitigation Strategies
Thiol Oxidation
The mercapto group is prone to oxidation, forming disulfides or sulfoxides. Mitigation includes:
Competing Hydrolysis
The chloro group may hydrolyze in aqueous conditions, forming unwanted alcohols. Anhydrous solvents and controlled pH (neutral to slightly basic) minimize this side reaction.
Chemical Reactions Analysis
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under suitable conditions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds with thiol-containing biomolecules. These interactions can modulate biological pathways and affect cellular functions. The specific pathways involved depend on the context of its application and the nature of the derivatives used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the phenyl ring, as shown below:
Physicochemical Properties
- Solubility and Reactivity : The mercapto group in the target compound enhances solubility in polar solvents compared to fluoro or chloro analogs. Its acidity (pKa ~10–12 for thiols) contrasts with hydroxyl (pKa ~16–18) or methoxy groups, influencing deprotonation in basic conditions .
- Thermal Stability : Ethyl and mercapto substituents may increase melting points compared to smaller substituents (e.g., F, OCH₃) due to stronger intermolecular interactions (e.g., hydrogen bonding via -SH) .
Crystallographic and Spectroscopic Differences
- Hydrogen Bonding : The -SH group in the target compound likely forms stronger S–H⋯O/N hydrogen bonds compared to O–H or C–H interactions in methoxy/fluoro analogs, influencing crystal packing .
- Electronic Effects : The electron-donating ethyl and electron-withdrawing -SH groups create a polarized aromatic ring, altering UV-Vis absorption compared to halogenated derivatives.
Research Findings and Data Gaps
- Key Studies: Chalcone derivatives () show planar conjugated systems critical for bioactivity; the target compound’s non-conjugated structure may reduce such effects.
- Unresolved Questions: No data exist on the target compound’s toxicity, synthetic yield, or stability. The impact of the -SH group on catalytic or medicinal properties remains speculative.
Biological Activity
1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one is an organic compound notable for its unique structure, which includes a chloro group and a mercapto group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for 1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one is . Its structure features a propan-2-one backbone with specific substituents that contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 242.76 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of 1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one is largely attributed to its mercapto (-SH) group, which is known for its antioxidant properties. Thiol groups can scavenge free radicals, potentially offering protective effects against oxidative stress. Additionally, the chloro group enhances the compound's reactivity, allowing it to interact with various biological targets, including proteins and enzymes.
Potential Mechanisms:
- Antioxidant Activity : The mercapto group can neutralize free radicals, reducing oxidative damage.
- Covalent Bond Formation : The chloro and mercapto groups may form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
- Redox Reactions : The compound may participate in redox reactions affecting cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds containing thiol groups exhibit significant antioxidant properties. A study demonstrated that 1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one can effectively scavenge free radicals, thereby protecting cells from oxidative stress.
| Study Reference | Methodology | Findings |
|---|---|---|
| DPPH Assay | Significant reduction in DPPH radical levels at concentrations above 50 µM. |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.50 µg/mL |
These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Case Studies
A specific case study focused on the synthesis of derivatives of 1-Chloro-1-(4-ethyl-3-mercaptophenyl)propan-2-one showed promising anticancer activities against various cancer cell lines. The derivatives were tested for their cytotoxic effects:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF-7 (Breast) | 5.56 |
| Derivative B | A549 (Lung) | 11.79 |
These findings highlight the potential of this compound as a lead structure in anticancer drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
